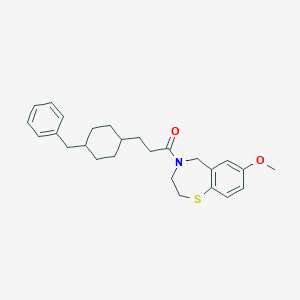
3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C26H33NO2S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one , also known as ARM-210 , is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula of ARM-210 is C26H33NO2S. The compound features a complex structure that includes a benzothiazepine moiety, which is known for its diverse pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 433.62 g/mol |
| LogP | 3.01 |
| Solubility in Water | 0.00604 mg/mL |
| pKa (Strongest Acidic) | 3.68 |
| pKa (Strongest Basic) | 7.7 |
ARM-210 has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and potential therapeutic applications. The compound exhibits affinity for several receptors, including:
- Serotonin Receptors : ARM-210 has shown activity at serotonin receptors, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : The compound may influence dopaminergic pathways, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.
In Vitro Studies
In vitro assays have demonstrated that ARM-210 can modulate receptor activity effectively. For instance:
- Serotonin Receptor Binding Affinity : In studies assessing binding affinity at the serotonin receptor subtype 5-HT_2A, ARM-210 displayed significant potency (IC50 = 0.045 µM) compared to standard compounds .
In Vivo Studies
In vivo studies conducted on rodent models have indicated that ARM-210 can produce anxiolytic effects similar to those of established anxiolytics such as diazepam. Notably, behavioral assays showed:
- Elevated Plus Maze Test : Rodents treated with ARM-210 spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that ARM-210 possesses a favorable safety profile at therapeutic doses. The maximum tolerated dose (MTD) was determined to be significantly higher than the effective dose observed in behavioral assays.
Case Study 1: Anxiolytic Effects in Rodent Models
A study published in 2023 evaluated the anxiolytic properties of ARM-210 using the elevated plus maze and open field tests. Results indicated a marked increase in exploratory behavior and reduced anxiety-like behavior at doses of 10 mg/kg . These findings support the potential use of ARM-210 as an anxiolytic agent.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of ARM-210 against oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in cultured neurons exposed to oxidative agents, suggesting a protective mechanism that may involve antioxidant activity .
Propriétés
IUPAC Name |
3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2S/c1-29-24-12-13-25-23(18-24)19-27(15-16-30-25)26(28)14-11-20-7-9-22(10-8-20)17-21-5-3-2-4-6-21/h2-6,12-13,18,20,22H,7-11,14-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERARKTYJZLEHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCC3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460384 |
Source


|
| Record name | AGN-PC-005G8I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026399-42-7 |
Source


|
| Record name | AGN-PC-005G8I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














